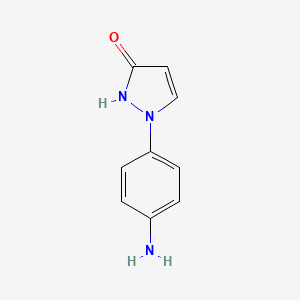

1-(4-aminophenyl)-1H-pyrazol-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-aminophenyl)-1H-pyrazol-3-ol” likely refers to a compound that contains an aminophenyl group (an aromatic ring with an amino group) and a pyrazol group (a five-membered ring with two nitrogen atoms). These types of compounds are often used in the development of various pharmaceuticals and materials due to their versatile chemical properties .

Synthesis Analysis

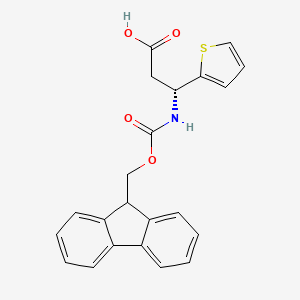

While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazol-3-ol” are not available, similar compounds are often synthesized through reactions such as the Buchwald–Hartwig cross-coupling or reduction of nitro compounds .Molecular Structure Analysis

The molecular structure of this compound would likely include an aromatic ring (from the aminophenyl group), a five-membered ring with two nitrogen atoms (from the pyrazol group), and a hydroxyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including reduction, hydrolysis, or rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-aminophenyl)-1H-pyrazol-3-ol” would depend on its exact structure. Similar compounds are often crystalline solids with specific melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

1-(4-aminophenyl)-1H-pyrazol-3-ol serves as a versatile precursor in the synthesis of a wide array of chemical compounds. For example, it has been utilized in Pd-catalyzed cross-coupling reactions to produce various substituted 1-phenyl-1H-pyrazole derivatives. These derivatives are synthesized by treating 1-phenyl-1H-pyrazol-3-ol with different reagents to yield halogenated derivatives or trifloyloxy pyrazoles, which then undergo further reactions to form functionally diverse 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Materials Science Applications

In materials science, 1-(4-aminophenyl)-1H-pyrazol-3-ol derivatives have been explored for their optical properties . For instance, derivatives synthesized from the condensation reaction of 4-aminoantipyrine and 4-aminophenol or 4-aminobenzoic acid have been investigated for their absorption and refraction properties. These compounds, when formed into thin films, exhibit significant potential for applications in photonic devices due to their specific optical absorption characteristics, showcasing two peaks in the UV region which correspond to π→π* and n→π* transitions (El-Ghamaz et al., 2017).

Corrosion Inhibition

Another fascinating application is in the field of corrosion inhibition . Pyrazol derivatives, including those related to 1-(4-aminophenyl)-1H-pyrazol-3-ol, have been identified as effective corrosion inhibitors for metals in aggressive environments. For instance, synthesized carbohydrazide-pyrazole compounds have demonstrated high efficiency in protecting mild steel from corrosion in acidic solutions, providing insights into the development of new, more effective corrosion inhibitors (Paul et al., 2020).

Antimicrobial and Potential Medical Applications

Furthermore, pyrazole derivatives have shown antimicrobial activities , with several compounds exhibiting higher antibacterial activities than conventional bactericides. This suggests potential applications in developing new antimicrobial agents, though this exploration is outside the scope of direct medical applications involving drug use or dosage (Hamed et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFTZDQEAUSINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-1H-pyrazol-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2871494.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)